molecular formula C17H24BrN3O B4338089 N-(1-adamantylmethyl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide

N-(1-adamantylmethyl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide

Cat. No.: B4338089
M. Wt: 366.3 g/mol
InChI Key: UYPIVYBTPISMLJ-UHFFFAOYSA-N
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Description

“N-(1-adamantylmethyl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide” is a synthetic organic compound that features an adamantyl group, a brominated pyrazole ring, and a propanamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-adamantylmethyl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide” typically involves multiple steps:

    Formation of the Adamantylmethyl Intermediate: This step involves the alkylation of adamantane with a suitable alkylating agent to introduce the adamantylmethyl group.

    Bromination of Pyrazole: The pyrazole ring is brominated using bromine or a brominating agent under controlled conditions to obtain the 4-bromo-1H-pyrazole.

    Coupling Reaction: The brominated pyrazole is then coupled with the adamantylmethyl intermediate using a suitable coupling reagent to form the desired product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantylmethyl group.

    Reduction: Reduction reactions could target the carbonyl group in the propanamide moiety.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the adamantylmethyl group.

    Reduction: Reduced forms of the propanamide moiety.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

Medicine

The compound may be explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

In industrial applications, the compound could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of “N-(1-adamantylmethyl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantylmethyl)-3-(4-chloro-1H-pyrazol-1-yl)propanamide
  • N-(1-adamantylmethyl)-3-(4-fluoro-1H-pyrazol-1-yl)propanamide

Uniqueness

The presence of the bromine atom in “N-(1-adamantylmethyl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide” may impart unique reactivity and biological properties compared to its chloro and fluoro analogs.

Properties

IUPAC Name

N-(1-adamantylmethyl)-3-(4-bromopyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O/c18-15-9-20-21(10-15)2-1-16(22)19-11-17-6-12-3-13(7-17)5-14(4-12)8-17/h9-10,12-14H,1-8,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPIVYBTPISMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)CCN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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